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Compound of Interest

Compound Name: 2,4-Dimethyldecane

Cat. No.: B1670048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethyldecane (C12H26), a branched alkane. Due to the nature of this saturated

hydrocarbon, the spectroscopic data primarily serves to confirm its structure and purity. This

document outlines the expected spectroscopic characteristics based on publicly available

information and general principles of spectroscopy for alkanes. It also details the standard

experimental protocols for acquiring such data.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for 2,4-
Dimethyldecane. It is important to note that while the existence of this data is confirmed in

databases such as the NIST Mass Spectrometry Data Center and SpectraBase, specific,

experimentally verified peak lists are not readily available in the public domain.[1] The data

presented here are therefore based on typical values for similar branched alkanes and

predictive models.

Table 1: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for 2,4-Dimethyldecane
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Carbon Atom(s)
Predicted Chemical Shift
(δ) in ppm

Notes

C1, C2-CH₃, C4-CH₃ 10 - 25

The terminal methyl groups

and the methyl branches are

expected in the upfield region.

Due to symmetry, some of

these may be equivalent.

C10 14
The terminal methyl group of

the main chain.

C3, C5-C9 20 - 40
Methylene groups of the main

decane chain.

C2, C4 25 - 45
Methine carbons at the

branching points.

Table 2: Prominent Peaks in the Mass Spectrum (MS) of 2,4-Dimethyldecane

Mass-to-Charge Ratio
(m/z)

Relative Intensity Probable Fragment Ion

43 High [C₃H₇]⁺

57 High [C₄H₉]⁺

71 High [C₅H₁₁]⁺

85 Medium [C₆H₁₃]⁺

127 Low [C₉H₁₉]⁺

170 Very Low to Absent [C₁₂H₂₆]⁺ (Molecular Ion)

Table 3: Expected Infrared (IR) Absorption Bands for 2,4-Dimethyldecane
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

2850 - 2960 C-H Stretch Alkane (CH₃, CH₂, CH)

1450 - 1475 C-H Bend (Scissoring) CH₂

1375 - 1385 C-H Bend (Rocking) CH₃

720 - 725 C-H Bend (Rocking) -(CH₂)n- (n≥4)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices for the spectroscopic analysis of volatile branched alkanes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 2,4-Dimethyldecane is prepared by dissolving

approximately 50-100 mg of the compound in about 0.5-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer, for instance, a Bruker Avance III HD 400

MHz or equivalent, is used. The instrument is equipped with a broadband probe tuned to the

¹³C frequency.

Data Acquisition:

The sample tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse ¹³C NMR experiment is performed with proton decoupling to ensure

that all carbon signals appear as singlets.

A sufficient number of scans (typically several hundred to a few thousand) are acquired to

achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between

pulses.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected using the spectrometer's software (e.g., TopSpin). The

chemical shifts of the resulting peaks are referenced to the TMS signal at 0.0 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,4-Dimethyldecane is prepared in a volatile

organic solvent such as hexane or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B

GC with a 5977A MSD) is used. The GC is equipped with a nonpolar capillary column (e.g.,

HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Data Acquisition:

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then

ramped at 10 °C/min to 250 °C, and held for 5 minutes.

Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time

of 2,4-Dimethyldecane. The mass spectrum corresponding to this peak is then extracted
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and compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for

identification. The fragmentation pattern is analyzed to confirm the structure.[2]

Vapor Phase Fourier-Transform Infrared (FT-IR)
Spectroscopy

Sample Preparation: A small amount of liquid 2,4-Dimethyldecane is injected into a heated

gas cell. The temperature of the cell is maintained above the boiling point of the compound

to ensure it is in the vapor phase.

Instrumentation: A Fourier-transform infrared spectrometer (e.g., a Thermo Scientific Nicolet

iS50) equipped with a gas cell with KBr or NaCl windows is used.

Data Acquisition:

A background spectrum of the empty gas cell is collected.

The vaporized sample is introduced into the gas cell.

The IR spectrum of the sample is recorded, typically by co-adding multiple scans (e.g., 32

or 64) at a resolution of 4 cm⁻¹.

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. The positions and shapes of the absorption

bands are then analyzed to identify the functional groups present. For alkanes, the C-H

stretching and bending vibrations are the most prominent features.[3]

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound such as 2,4-Dimethyldecane.
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Experimental Workflow for Spectroscopic Analysis of 2,4-Dimethyldecane
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Spectroscopic Analysis
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Final Output

2,4-Dimethyldecane Sample
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¹³C NMR Spectroscopy GC-MS Analysis FT-IR Spectroscopy
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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